molecular formula C24H22F2N2O3 B3948859 N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide

Cat. No.: B3948859
M. Wt: 424.4 g/mol
InChI Key: JDLZRXNHCIIASY-UHFFFAOYSA-N
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Description

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene core substituted with cyclohexylamino and difluorophenyl groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F2N2O3/c1-14(29)28(16-11-12-19(25)20(26)13-16)22-21(27-15-7-3-2-4-8-15)23(30)17-9-5-6-10-18(17)24(22)31/h5-6,9-13,15,27H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLZRXNHCIIASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC(=C(C=C1)F)F)C2=C(C(=O)C3=CC=CC=C3C2=O)NC4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the cyclohexylamino and difluorophenyl groups. Common reagents used in these reactions include cyclohexylamine, 3,4-difluoroaniline, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the produced compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-naphthalen-2-yl]acetamide
  • N-(3-chlorophenyl)-N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide
  • 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]-N-(9,10-dioxo-2-anthracenyl)acetamide

Uniqueness

N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide stands out due to its unique combination of cyclohexylamino and difluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide
Reactant of Route 2
N-[3-(cyclohexylamino)-1,4-dioxonaphthalen-2-yl]-N-(3,4-difluorophenyl)acetamide

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